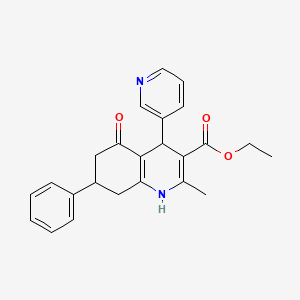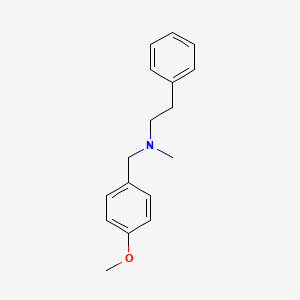![molecular formula C17H23NO4 B5146999 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5146999.png)
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as EA-3167, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic compounds and has been found to exhibit a range of pharmacological activities.
Mécanisme D'action
The mechanism of action of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood. However, it has been suggested that the compound may act by modulating the activity of ion channels in the nervous system. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This may contribute to the compound's anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to reduce the levels of oxidative stress markers in the brain, suggesting that it may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has several advantages for lab experiments. It is a relatively stable compound and can be synthesized in high purity and high yield. It has also been extensively studied for its pharmacological activities, making it a useful tool for researchers. However, one limitation of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of research is the development of more potent and selective analogs of the compound. Another area of research is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the compound's mechanism of action and to better understand its pharmacological activities. Overall, 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 4-ethylphenol with 2-chloroacetyl chloride to form 4-ethylphenyl-2-chloroacetate. This intermediate is then reacted with 1,4-dioxaspiro[4.5]decane to form 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 8-[(4-ethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(4-ethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-2-14-3-5-15(6-4-14)20-13-16(19)18-9-7-17(8-10-18)21-11-12-22-17/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJOCSVOGKKVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(4-ethylphenoxy)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5146917.png)
![2-cyclohexyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5146921.png)
![N-[2-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5146922.png)
![N-[4-(hexyloxy)phenyl]-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B5146926.png)
![4-[allyl(methylsulfonyl)amino]-N-(2,4-dichlorobenzyl)benzamide](/img/structure/B5146941.png)
![1-[2-(1-azocanyl)-3-pyridinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B5146947.png)
![4-(3-chloro-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5146954.png)
![2-[(2-cyclopropyl-4-quinolinyl)carbonyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B5146967.png)

![N-ethyl-4-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B5147002.png)

![propyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5147012.png)
![2-chloro-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147017.png)
